2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
6-phenyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6S/c1-2-5-15(6-3-1)17-13-16-18(23-14-24-19(16)27-17)25-9-11-26(12-10-25)20-21-7-4-8-22-20/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWFVKANVNPKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate.
Substitution with Piperazine: The thienopyrimidine core is then reacted with piperazine derivatives under reflux conditions in solvents like ethanol or toluene.
Phenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenyl and piperazine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Phenyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds derived from the pyrido[2,3-d]pyrimidine framework have shown significant cytotoxicity against various cancer cell lines. Research indicates that these compounds can induce apoptosis through the activation of caspases and modulation of cell cycle regulators such as CDK4/6 .
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound | Cancer Cell Lines Tested | Mechanism of Action | Reference |
|---|---|---|---|
| 6b | MCF-7 | Apoptosis via CASP3 activation | |
| 8d | PC-3 | Bax and p53 activation; Bcl2 downregulation |
Enzyme Inhibition
Thienopyrimidine derivatives have been explored as inhibitors for various enzymes, including dihydrofolate reductase (DHFR) and cyclooxygenase (COX) enzymes. These enzymes are crucial for nucleotide synthesis and inflammatory processes, respectively. The inhibition of DHFR is particularly relevant in cancer therapy as it interferes with DNA synthesis .
Table 2: Enzyme Inhibition Studies
Case Study 1: Development of Anticancer Agents
A study conducted on pyrido[2,3-d]pyrimidines demonstrated their efficacy against breast (MCF-7) and prostate (PC-3) cancer cell lines. The compounds were synthesized and screened for cytotoxicity, revealing that specific derivatives exhibited superior activity compared to traditional chemotherapeutics like doxorubicin .
Case Study 2: Inhibition of Dipeptidyl Peptidase IV
Another significant application involves the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. Compounds related to thienopyrimidines have shown promise in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .
Mechanism of Action
The mechanism of action of 2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Protein Kinase Inhibition: It inhibits protein kinases, which are enzymes that play a crucial role in cell signaling and cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thienopyrimidine derivatives are heavily influenced by substituents on the core ring and the piperazine moiety. Below is a comparative analysis of key analogues:
Table 1: Structural Features of Thienopyrimidine Derivatives
GPR55 Receptor Antagonism
The 2-methyl and phenyl groups on the thienopyrimidine core likely contribute to receptor binding, while the furan carbonyl on piperazine may modulate selectivity . In contrast, the target compound’s pyrimidine substituent could alter binding kinetics due to its planar structure and hydrogen-bonding capability.
P2Y12 Receptor Imaging
Thienopyrimidines with ethyl or trifluoromethyl groups (e.g., Table 1, Row 4) have been utilized as positron emission tomography (PET) tracers for P2Y12 receptors in the brain. The ethyl group balances lipophilicity for blood-brain barrier penetration, whereas the target compound’s phenyl group might reduce CNS uptake due to higher molecular weight .
Anti-Proliferative Activity
Compounds with chlorophenyl or fluorophenyl substituents (Table 1, Row 6) exhibit anti-proliferative effects against pancreatic cancer. The dichlorophenylpiperazine moiety in enhances cytotoxicity, likely through strong hydrophobic interactions with cellular targets . The target compound’s lack of halogens may reduce potency but improve tolerability.
Pharmacokinetic Considerations
- Bioavailability: The cyclopenta-fused derivative () exhibits improved solubility due to its partially saturated ring, whereas the target compound’s fully aromatic system may require formulation aids (e.g., starch nanoparticles) for oral delivery .
- Metabolic Stability : Methyl or ethyl groups (Table 1, Rows 2, 4) reduce oxidative metabolism compared to halogenated analogues, which are prone to dehalogenation .
Biological Activity
The compound 2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is an intriguing member of the thieno[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 346.44 g/mol. Its structure features a thieno[2,3-d]pyrimidine core linked to a piperazine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.44 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Thieno[2,3-d]pyrimidine Core : Utilizing appropriate precursors and reaction conditions to construct the thieno[2,3-d]pyrimidine structure.
- Piperazine Integration : Introducing the piperazine moiety through nucleophilic substitution reactions.
- Purification : Employing techniques such as recrystallization or chromatography to obtain the final product in high purity.
Antitumor Activity
Research has indicated that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antitumor properties. For instance, studies show that derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation.
Case Study : A study demonstrated that a related compound inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 0.004 to 0.008 µM, indicating potent antitumor activity through mechanisms such as apoptosis induction and inhibition of tubulin polymerization .
Immunosuppressive Effects
Another area of interest is the immunosuppressive activity of related thieno[2,3-d]pyrimidines. In a Mixed Lymphocyte Reaction (MLR) assay, certain analogues showed IC50 values as low as 66 nM, suggesting their potential as therapeutic agents in autoimmune diseases .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : It is believed to inhibit dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis and cell division.
- Receptor Modulation : The compound may modulate various receptors involved in cellular signaling pathways, affecting processes like apoptosis and immune response.
Comparative Analysis
Comparative studies with similar compounds reveal that modifications in the thieno[2,3-d]pyrimidine structure can lead to varied biological activities. For example:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 2-(6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)-1,2,3,4-tetrahydroisoquinoline | Antitumor | 0.004 |
| 4-(2-PHENYLTHIENO[3,2-D]PYRIMIDIN-4-YL)morpholine | Anti-inflammatory | 0.066 |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
To optimize synthesis, employ computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation . For purification, use gradient elution in column chromatography with silica gel, as demonstrated in structurally similar piperazine-thienopyrimidine derivatives (e.g., 12-(4-phenylmethyl-1-piperazinyl)-methyl-pyrrolo[3,4-c]pyridine derivatives) . Ensure anhydrous conditions during piperazine coupling steps to minimize byproducts.
Basic: What advanced spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., CₙHₘNₓS) with <1 ppm mass accuracy.
- X-ray Crystallography: Resolve crystal structure to confirm thienopyrimidine-piperazine connectivity, as seen in analogous thiopyrano-thieno[2,3-d]pyrimidinone derivatives .
- 2D NMR (HSQC, HMBC): Assign proton environments of the piperazine ring and pyrimidine protons, distinguishing between regioisomers .
Advanced: How should structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
- Derivatization Strategy: Systematically modify substituents on the phenyl (position 6) and pyrimidine (position 2) groups. For example, introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as seen in trifluoromethyl-containing analogs .
- Assay Design: Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to correlate substituent effects with activity. Cross-validate with molecular docking to identify key binding interactions (e.g., piperazine-mediated hydrogen bonding) .
Advanced: What computational approaches predict binding affinity to target proteins?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100+ ns to assess stability of the piperazine-pyrimidine scaffold in the binding pocket.
- Free Energy Perturbation (FEP): Calculate relative binding free energies for derivatives, focusing on substitutions at the phenyl and pyrimidine positions.
- Validation: Compare computational predictions with experimental IC₅₀ values from kinase inhibition assays, ensuring alignment with trends observed in thieno[2,3-d]pyrimidine-based inhibitors .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization: Re-evaluate under uniform conditions (e.g., cell line, ATP concentration) to minimize variability.
- Compound Integrity: Verify purity (>95% via HPLC) and stability (e.g., under assay buffer conditions) to rule out degradation artifacts, as emphasized in impurity profiling guidelines .
- Orthogonal Validation: Use surface plasmon resonance (SPR) to measure direct binding kinetics, complementing enzymatic activity data .
Advanced: What are critical considerations for scaling up synthesis from milligram to gram scale?
Methodological Answer:
- Process Optimization: Use design of experiments (DoE) to optimize solvent volume (e.g., DMF vs. THF) and reaction time. Monitor exothermic reactions with in-situ FTIR to prevent thermal degradation.
- Reactor Design: Apply principles from CRDC’s "Reaction fundamentals and reactor design" (RDF2050112) to ensure efficient mixing and heat transfer .
- Purification: Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
Advanced: How to investigate degradation pathways under physiological or stress conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions.
- LC-MS Analysis: Identify degradation products (e.g., hydrolyzed piperazine or oxidized thienopyrimidine moieties) using high-resolution mass spectrometry, referencing fragmentation patterns of similar pyrimidine derivatives .
- Kinetic Modeling: Calculate degradation rate constants (k) under varying pH/temperature conditions to predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
